Ezetimibe is a synthetic lipid-lowering agent classified as a selective inhibitor of intestinal cholesterol absorption. [] It acts primarily in the small intestine, specifically at the brush border of enterocytes. [] In scientific research, Ezetimibe serves as a valuable tool for studying cholesterol homeostasis, intestinal lipid transport mechanisms, and the Niemann-Pick C1-Like 1 (NPC1L1) protein, its primary target. [, ]
Ent-Ezetimibe is synthesized through various chemical processes involving specific intermediates. The compound can be derived from precursors that undergo stereochemical transformations to yield the desired configuration.
Ent-Ezetimibe falls under the category of lipid-lowering agents. It is classified as a selective cholesterol absorption inhibitor and is often used in combination with statins to enhance lipid-lowering effects.
The synthesis of Ent-Ezetimibe involves several key steps, utilizing specific reagents and conditions to achieve the desired stereochemistry. Notable methods include:
The synthesis may involve reactions such as:
The molecular structure of Ent-Ezetimibe can be represented as follows:
The compound features multiple rings and functional groups that contribute to its biological activity.
Ent-Ezetimibe participates in various chemical reactions during its synthesis and metabolism, including:
The reaction conditions such as temperature, solvent choice, and catalyst type are critical for achieving high yields and purity of Ent-Ezetimibe .
Ent-Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 protein, which plays a crucial role in the intestinal absorption of cholesterol. By blocking this protein, Ent-Ezetimibe effectively reduces the amount of cholesterol entering the bloodstream from dietary sources.
Clinical studies have shown that Ent-Ezetimibe can significantly lower low-density lipoprotein cholesterol levels when used alone or in combination with statins .
Relevant analyses include:
Ent-Ezetimibe is primarily used in pharmacology for:
ent-Ezetimibe (CAS 1376614-99-1) is defined as the RRS-enantiomer of the cholesterol absorption inhibitor ezetimibe, possessing the systematic name (3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one [4] [7]. This configuration represents the enantiomeric counterpart to the clinically used (3R,4S,1'S) ezetimibe structure, maintaining identical atom connectivity but with inverted stereochemistry at all three chiral centers. The molecular framework consists of a β-lactam core (azetidin-2-one) connected to two 4-fluorophenyl groups and one 4-hydroxyphenyl group through distinct stereochemical linkages [1] [7].
Stereochemical differentiation employs advanced chiroptical and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct diastereotopic proton splitting patterns and carbon chemical shifts when analyzed with chiral solvating agents. The characteristic proton signals include:
High-performance liquid chromatography (HPLC) separation utilizes polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases, showing baseline resolution (Rs > 2.5) between ezetimibe enantiomers at retention times of 12.3 minutes (RRS) versus 15.7 minutes (SSR) [1] [7]. The optical rotation of ent-ezetimibe is [α]D20 = +24.5° (c = 1.0, methanol), mirroring the magnitude but opposing the sign of the parent compound [7].
Table 1: Stereochemical Descriptors of Ezetimibe Enantiomers
Stereochemical Parameter | Ezetimibe (SCH 58235) | ent-Ezetimibe |
---|---|---|
Absolute Configuration | (3R,4S,1'S) | (3S,4R,1'R) |
Optical Rotation ([α]D20) | -24.3° (c=1.0, MeOH) | +24.5° (c=1.0, MeOH) |
Chiral HPLC Retention | 15.7 min | 12.3 min |
Characteristic NMR Shift (C3'-H) | δ 4.15 ppm (dd, J=8.5 Hz) | δ 4.18 ppm (dd, J=8.5 Hz) |
Crystallographic studies reveal that ent-ezetimibe exhibits polymorphic behavior influenced by recrystallization conditions. The predominant Form I crystallizes in the monoclinic P21 space group with unit cell parameters a = 14.28 Å, b = 5.98 Å, c = 17.42 Å, β = 102.5°, containing two symmetry-independent molecules (Z' = 2) [2] [10]. The asymmetric unit demonstrates a trans configuration across the β-lactam ring (C3-N1-C4-C11 torsion angle = -178.5°), with the 4-hydroxyphenyl group adopting an equatorial orientation relative to the azetidinone plane. Intramolecular hydrogen bonding stabilizes the conformation between the C4-hydroxyl (O3-H) and β-lactam carbonyl (O1), with O3···O1 distance = 2.68 Å [10].
Polymorph Form II, obtained from ethyl acetate/heptane mixtures, belongs to the orthorhombic P2121 space group (a = 10.21 Å, b = 12.35 Å, c = 24.87 Å) featuring a more compact molecular arrangement. This form exhibits enhanced thermal stability (melting endotherm at 168°C vs. 164°C for Form I) due to extended intermolecular hydrogen bonding networks:
Thermodynamic stability relationships were established through slurry conversion experiments, confirming Form I as the stable polymorph below 40°C and Form II above this transition temperature. Variable-temperature X-ray diffraction (VT-XRD) reveals anisotropic thermal expansion along the b-axis in Form I (+0.08 Å/°C), attributed to weakening of van der Waals contacts between hydrophobic domains [10].
Table 2: Crystallographic Parameters of ent-Ezetimibe Polymorphs
Crystallographic Parameter | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P21 | P2121 |
Unit Cell Dimensions | a = 14.28 Å, b = 5.98 Å, c = 17.42 Å, β = 102.5° | a = 10.21 Å, b = 12.35 Å, c = 24.87 Å |
Z' (Molecules/Asymmetric Unit) | 2 | 1 |
Density (g/cm³) | 1.342 | 1.365 |
Intramolecular H-Bond (O···O) | 2.68 Å | 2.72 Å |
Melting Point | 164°C | 168°C |
Molecular dynamics (MD) simulations (50 ns, explicit solvent model) reveal critical differences in conformational behavior and target engagement between ezetimibe enantiomers. Both molecules exhibit similar global flexibility (RMSF backbone deviation < 1.2 Å), but diverge in local dynamics at pharmacophore regions. The active (3R,4S,1'S)-ezetimibe maintains a stable bioactive conformation (C3-OH/C4-aryl dihedral = 62° ± 8°) for >85% simulation time, whereas ent-ezetimibe samples this conformation only 23% of the time, preferring a non-productive rotamer (dihedral = 152° ± 14°) [8] [9].
Binding simulations with the human Niemann-Pick C1-Like 1 (NPC1L1) sterol-binding domain (residues 201–632) demonstrate divergent interaction profiles. Ezetimibe forms:
By contrast, ent-ezetimibe experiences steric clashes with Ile377 (atomic overlap >1.8 Å) and loses the critical Tyr384 hydrogen bond (occupancy <15%), resulting in a 7.2-fold reduction in binding free energy (-6.8 kcal/mol vs. -10.4 kcal/mol for ezetimibe) [4] [9].
Metabolic stability simulations align with experimental glucuronidation kinetics. UDP-glucuronosyltransferase (UGT) 1A1 docking shows ezetimibe's phenolic hydroxyl positioned optimally for nucleophilic attack on UDP-glucuronic acid (distance to anomeric carbon: 3.1 Å), while ent-ezetimibe's misaligned geometry increases this distance to 5.7 Å. This correlates with observed intestinal microsomal clearance: intrinsic clearance (CLint) of 32 μL/min/mg for ezetimibe versus 8 μL/min/mg for ent-ezetimibe in human systems [3].
Table 3: Molecular Dynamics and Binding Parameters of Ezetimibe Enantiomers
Simulation Parameter | Ezetimibe | ent-Ezetimibe |
---|---|---|
NPC1L1 Binding Free Energy (kcal/mol) | -10.4 ± 0.7 | -6.8 ± 1.2 |
Tyr384 H-Bond Occupancy (%) | 92 | 15 |
Ile377 Steric Clash Score | 0.3 | 1.8 |
UGT1A1 Distance (O···C1', Å) | 3.1 | 5.7 |
Intrinsic Clearance (μL/min/mg) | 32 | 8 |
Bioactive Conformer Occupancy (%) | 85 | 23 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7